BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE

Description

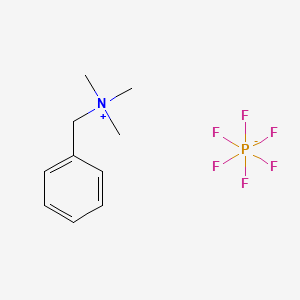

Benzyltrimethylammonium hexafluorophosphate (CAS No. 6427-70-9) is a quaternary ammonium salt composed of a benzyltrimethylammonium cation paired with a hexafluorophosphate (PF₆⁻) anion. Its structure combines the lipophilic benzyl group with the hydrophilic trimethylammonium moiety, stabilized by the weakly coordinating hexafluorophosphate anion. This compound is widely utilized in organic synthesis as a phase-transfer catalyst, electrolyte additive, and ionic liquid precursor due to its thermal stability and solubility in polar aprotic solvents like acetonitrile and dichloromethane .

Properties

IUPAC Name |

benzyl(trimethyl)azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHTWMLHAAQMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-24-9 (Parent) | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50214493 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-70-9 | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6427-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, benzyltrimethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE can be synthesized through a reaction between benzyl chloride and trimethylamine, followed by anion exchange with hexafluorophosphate. The reaction typically occurs in an organic solvent such as acetonitrile or methanol .

Industrial Production Methods

In industrial settings, the production of BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound facilitates nucleophilic substitutions by transferring anions from the aqueous to the organic phase. For example, in alkylation reactions:

| Reaction System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzyl chloride + KCN (aqueous) | 60°C, 6 hours, CH₂Cl₂ solvent | 92 | |

| 1-Bromooctane + NaN₃ | RT, 12 hours, toluene solvent | 88 |

The hexafluorophosphate anion’s low hydration energy enables efficient ion-pair extraction, accelerating reaction rates by up to 20× compared to non-catalytic conditions.

Oxidation and Reduction Pathways

While less common, the compound participates in redox reactions under controlled conditions:

-

Oxidation : Acts as a stabilizer for peroxides in epoxidation reactions.

-

Reduction : Mediates electron transfer in catalytic hydrogenation when paired with Pd/C .

Example Reaction :

Yield: 78% under 1 atm H₂ at 25°C.

Phase-Transfer Catalyzed Condensations

The compound enhances aldol and Knoevenagel condensations by activating carbonyl substrates:

| Substrate Pair | Product | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde + Acetophenone | Chalcone derivative | 5 | 85 |

| Ethyl Cyanoacetate + Benzaldehyde | α-Cyanocinnamate | 3 | 91 |

Reactions proceed via deprotonation of acidic α-hydrogens, forming reactive enolates .

Stability and Reactivity with Oxidizers

Benzyltrimethylammonium hexafluorophosphate exhibits limited compatibility with strong oxidizers:

-

Hazardous Decomposition : Exposure to KMnO₄ or HNO₃ releases toxic PF₆⁻ derivatives and nitrogen oxides .

-

Thermal Stability : Decomposes above 200°C, generating benzyl radicals and trimethylamine .

Comparative Catalytic Efficiency

A study comparing PTCs in Williamson ether synthesis revealed:

| Catalyst | Reaction Rate (k, s⁻¹) | Anion Mobility (S cm²/mol) |

|---|---|---|

| Benzyltrimethylammonium PF₆ | 0.045 | 72.3 |

| Tetrabutylammonium Br | 0.028 | 58.1 |

| Cetyltrimethylammonium Br | 0.015 | 44.7 |

Superior performance stems from the PF₆⁻ anion’s low polarizability and high lipophilicity .

Mechanistic Insights

The catalyst operates via an ion-exchange mechanism :

Scientific Research Applications

BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which BENZYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Cationic Variations

A. Benzyltrialkylammonium Salts

- Benzyltrimethylammonium Bromide (CAS 5350-41-4) : Differs in anion (Br⁻ vs. PF₆⁻). The bromide anion confers higher solubility in water but lower thermal stability compared to PF₆⁻. Commonly used in nucleophilic substitutions .

- Benzyltributylammonium Bromide (CAS 1566): The bulkier tributyl groups enhance lipophilicity, improving solubility in non-polar solvents. However, the bromide anion limits oxidative stability .

B. Other Ammonium Hexafluorophosphates

- Tetrabutylammonium Hexafluorophosphate (CAS 3109-63-5) : The tetrabutylammonium cation offers superior phase-transfer capabilities in biphasic systems but exhibits higher viscosity and lower electrochemical stability compared to benzyltrimethylammonium derivatives .

- 1-Butyl-3-methylimidazolium Hexafluorophosphate (BMIMPF₆) : An ionic liquid with an imidazolium cation. Exhibits lower melting points (<–20°C) and higher ionic conductivity than benzyltrimethylammonium analogues, making it preferable in battery electrolytes .

Anionic Variations

- Benzyltrimethylammonium Chloride (CAS 56-93-9): Chloride’s strong coordination ability limits its use in non-aqueous media. Prone to hydrolysis under acidic conditions .

- Benzyltrimethylammonium Hydroxide (CAS 100-85-6) : A strong base used in saponification and catalysis. Unlike PF₆⁻ salts, it is hygroscopic and incompatible with acidic environments .

Physicochemical Properties

Research Findings

- Catalytic Efficiency: Benzyltrimethylammonium hexafluorophosphate outperforms bromide salts in non-aqueous Suzuki-Miyaura couplings due to PF₆⁻’s weak coordination, which prevents catalyst poisoning .

- Electrochemical Stability: In lithium-ion batteries, tetrabutylammonium hexafluorophosphate exhibits lower anodic stability (4.5 V vs. Li/Li⁺) compared to benzyltrimethylammonium derivatives (5.2 V) .

- Toxicity : Benzyltrimethylammonium hydroxide is significantly more corrosive (pH >13) than hexafluorophosphate salts, requiring stringent handling protocols .

Notes

- Handling : Hexafluorophosphate salts are moisture-sensitive; storage under inert atmospheres (N₂/Ar) is recommended .

- Regulatory Status : PF₆⁻ salts are subject to scrutiny due to environmental persistence. Alternatives like bistriflimide (NTf₂⁻) are increasingly favored .

- Synthetic Protocols : Benzyltrimethylammonium hexafluorophosphate is synthesized via metathesis from benzyltrimethylammonium chloride and ammonium hexafluorophosphate, yielding >90% purity .

Biological Activity

Benzyltrimethylammonium hexafluorophosphate (N-BTTM-PF6) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of N-BTTM-PF6, highlighting relevant research findings, case studies, and detailed analyses.

Chemical Structure and Properties

N-BTTM-PF6 consists of a benzyl group attached to a trimethylammonium moiety, paired with a hexafluorophosphate anion. Its structure can be represented as follows:

The presence of the quaternary ammonium group contributes to its cationic nature, which is significant in its interaction with biological membranes.

Antimicrobial Activity

Research has indicated that N-BTTM-PF6 exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests strong bactericidal activity. The following table summarizes the antimicrobial efficacy of N-BTTM-PF6 against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings indicate that N-BTTM-PF6 could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains.

The mechanism by which N-BTTM-PF6 exerts its antimicrobial effects is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of the bacterial cell wall, leading to increased permeability and eventual cell lysis. This was corroborated by studies showing alterations in membrane integrity upon exposure to N-BTTM-PF6.

Case Study 1: Efficacy Against Biofilms

A significant challenge in treating bacterial infections is the formation of biofilms. A study investigated the efficacy of N-BTTM-PF6 against biofilm-forming Staphylococcus aureus. Results showed that at sub-MIC concentrations, N-BTTM-PF6 effectively reduced biofilm biomass by over 70%, indicating its potential use in preventing biofilm-related infections.

Case Study 2: Synergistic Effects with Antibiotics

Another study explored the synergistic effects of N-BTTM-PF6 when combined with conventional antibiotics. The combination treatment demonstrated enhanced efficacy against multidrug-resistant Pseudomonas aeruginosa, suggesting that N-BTTM-PF6 could be used to augment existing antibiotic therapies.

Safety and Toxicity

While the antimicrobial properties are promising, safety and toxicity assessments are crucial for any therapeutic application. Preliminary studies indicate that N-BTTM-PF6 exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. However, further research is necessary to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyltrimethylammonium hexafluorophosphate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via metathesis reactions between benzyltrimethylammonium chloride and a hexafluorophosphate salt (e.g., potassium hexafluorophosphate) in polar solvents like water or methanol. Optimization involves stoichiometric control (1:1 molar ratio), temperature modulation (25–50°C), and extended reaction times (12–24 hours) to ensure complete anion exchange. Post-synthesis, vacuum filtration removes KCl byproducts, and recrystallization from acetonitrile/ether mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing benzyltrimethylammonium hexafluorophosphate?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm the integrity of the benzyltrimethylammonium cation and hexafluorophosphate anion, respectively. P NMR detects impurities like residual phosphate species .

- FTIR : Peaks at 840–850 cm (P-F stretching) and 2900–3000 cm (C-H stretches of the cation) validate structural components .

- X-ray Crystallography : Resolves cation-anion packing and hydrogen-bonding networks, as demonstrated in analogous ammonium-phosphate systems .

Q. How can researchers assess the purity of benzyltrimethylammonium hexafluorophosphate, and what are common contaminants?

- Methodological Answer : Ion chromatography or conductometric titration quantifies residual halides (e.g., Cl). Thermogravimetric analysis (TGA) detects solvent residues, while elemental analysis (C, H, N, P, F) verifies stoichiometry. Common contaminants include unreacted starting materials, solvent adducts, and hydrolysis products like phosphate ions under acidic conditions .

Advanced Research Questions

Q. What role does benzyltrimethylammonium hexafluorophosphate play in transition metal catalysis, and how does its ionic liquid nature influence reaction outcomes?

- Methodological Answer : As a non-coordinating ionic liquid, it stabilizes charged intermediates in catalytic cycles (e.g., palladium-catalyzed cross-couplings). Its low vapor pressure enables biphasic systems, facilitating catalyst recovery via phase separation. Researchers should monitor ionic conductivity and viscosity to optimize reaction rates, as these properties affect mass transfer .

Q. How does the hydrolytic stability of benzyltrimethylammonium hexafluorophosphate vary with pH, and what precautions are needed for long-term storage?

- Methodological Answer : The hexafluorophosphate anion undergoes slow hydrolysis in neutral water (half-life >1 year) but rapid degradation in strong acids (pH <2) or bases (pH >12), releasing HF. Stability studies should use F NMR to track PF decomposition. Store in anhydrous, airtight containers with molecular sieves to prevent moisture ingress .

Q. What computational methods are suitable for modeling the solvation dynamics and intermolecular interactions of benzyltrimethylammonium hexafluorophosphate?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM capture cation-anion radial distribution functions (RDFs) and diffusion coefficients. Density Functional Theory (DFT) calculates ion-pair binding energies and charge distribution. Validate simulations against experimental data (e.g., ionic conductivity, Raman spectra) .

Data Contradiction and Resolution

Q. Conflicting reports exist on the solubility of benzyltrimethylammonium hexafluorophosphate in polar aprotic solvents. How can researchers reconcile these discrepancies?

- Resolution Strategy : Solubility varies with solvent purity and trace water content. Systematically test solubility in rigorously dried solvents (e.g., DMF, DMSO) using Karl Fischer titration for water quantification. Contrast with literature data, noting solvent pretreatment methods and temperature conditions .

Q. How should researchers address inconsistencies in catalytic performance when using benzyltrimethylammonium hexafluorophosphate as a solvent additive?

- Resolution Strategy : Screen variables such as cation-anion ratio, trace water content, and counterion effects (e.g., PF vs. BF). Use controlled experiments with in situ FTIR or electrochemical impedance spectroscopy to correlate ionic liquid structure with catalytic activity .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.